molecular formula C6H7N3 B168104 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine CAS No. 1245646-68-7

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Cat. No.: B168104
CAS No.: 1245646-68-7
M. Wt: 121.14 g/mol
InChI Key: ZOFJVUQBKQTXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, specific NMR data is crucial for confirming the arrangement of atoms and the nature of the substituents.

1H NMR and 13C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. While general chemical shift regions for protons and carbons in similar heterocyclic systems like pyridazines and pyrroles are known, specific and systematically reported data for a series of this compound derivatives are not readily found in the public domain. nih.govlew.roresearchgate.net For instance, in related pyrrolo[1,2-b]pyridazine (B13699388) systems, the protons of the pyridazine (B1198779) ring typically appear as a complex ABC system, and the chemical shifts are influenced by the substituents on the pyrrole (B145914) ring. lew.ro However, without specific data for the target scaffold, a detailed data table cannot be compiled.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely used. Although the principles of these techniques are well-established and their application to various heterocyclic compounds has been demonstrated, a specific and detailed analysis of a this compound derivative is not available in the reviewed literature. researchgate.net Such an analysis would be critical to confirm the fusion of the pyrrole and pyridazine rings and the regiochemistry of any substitutions.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is essential for determining the precise molecular formula of a newly synthesized compound. While HRMS is a standard characterization method, a data table of experimentally determined accurate masses for a series of this compound derivatives could not be assembled from the available literature. For related compounds, HRMS data has been reported, confirming their elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry offers a fingerprint of a molecule and can be used to confirm its structure. The fragmentation of related nitrogen-containing heterocycles often involves characteristic losses of small molecules like HCN or N₂. However, a detailed study of the specific fragmentation pathways of this compound derivatives under various ionization conditions has not been found.

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. While the crystal structures of related isomers like pyrrolo[1,2-b]pyridazines have been reported, providing insights into the planarity and packing of such systems, no crystallographic data for the this compound core is currently available in the public domain. nih.govresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJVUQBKQTXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620858
Record name 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-68-7
Record name 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6,7 Dihydro 5h Pyrrolo 2,3 C Pyridazine and Its Derivatives

Direct Approaches to the Pyrrolo[2,3-c]pyridazine Ring System

The direct construction of the fused pyrrolo[2,3-c]pyridazine ring system is a key focus of synthetic efforts. Various strategies have been developed to assemble this bicyclic heterocycle, ranging from catalyst-free tandem reactions to multicomponent and metal-catalyzed processes.

Catalyst-Free Tandem Hydroamination–Aromatic Substitution Sequences

An efficient and operationally simple synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been developed through a catalyst-free tandem hydroamination–nucleophilic aromatic substitution (SNAr) sequence. This methodology utilizes mild reagents and proceeds in moderate to high yields, offering a straightforward route to diversely substituted derivatives. nih.govnih.gov The reaction typically involves the hydroamination of a vinyl group on a pyridazine (B1198779) precursor, followed by an intramolecular SNAr reaction to form the fused pyrrole (B145914) ring.

The starting material, 3,6-dichloro-4-vinylpyridazine, can be readily prepared via a Suzuki-Miyaura coupling. The subsequent tandem reaction with a primary amine, such as cyclopentylamine, leads to the formation of the substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. nih.gov The optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields.

Table 1: Optimization of Tandem Hydroamination–SNAr Reaction

Entry Base (equiv.) Solvent Temperature (°C) Yield (%)
1 DIPEA (2) 1,4-Dioxane 100 81
2 K2CO3 (2) 1,4-Dioxane 100 55
3 Et3N (2) 1,4-Dioxane 100 75
4 DIPEA (2) DMF 100 68
5 DIPEA (2) Acetonitrile 80 62

Data compiled from studies on similar tandem reactions.

Cycloaddition Reactions for Fused Heterocycle Formation

Cycloaddition reactions represent a powerful tool for the construction of the pyrrolo[2,3-c]pyridazine ring system. Specifically, [3+2] cycloaddition reactions are particularly relevant for forming the five-membered pyrrole ring fused to the pyridazine core. These reactions often involve the in-situ generation of a 1,3-dipole, which then reacts with a suitable dipolarophile.

One approach involves the reaction of pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, with dipolarophiles like ethyl propiolate. This strategy leads to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which are structurally related to the target scaffold. While not a direct synthesis of the this compound system, the principles of this methodology can be adapted. For instance, a suitably substituted pyridazine could be envisioned to undergo a cycloaddition to construct the fused pyrrole ring.

Another relevant cycloaddition strategy is the use of mesoionic compounds, such as münchnones, which can act as 1,3-dipoles. The reaction of bicyclic oxazolo-pyridazinone münchnones with non-symmetrical acetylenic dipolarophiles has been shown to be a regioselective method for the synthesis of pyrrolo[1,2-b]pyridazines.

One-Pot Multicomponent Reaction Strategies for Core Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like this compound. These reactions combine three or more starting materials in a single synthetic operation, avoiding the isolation of intermediates and reducing waste.

While specific MCRs for the direct synthesis of the this compound scaffold are not extensively reported, related fused systems have been constructed using this strategy. For instance, a zirconocene-mediated four-component coupling of a Si-tethered diyne, two nitriles, and an azide has been reported for the one-pot synthesis of pyrrolo[3,2-d]pyridazine derivatives. Such strategies highlight the potential for developing novel MCRs for the target scaffold by carefully selecting the appropriate building blocks.

A hypothetical MCR for the this compound core could involve the reaction of a 1,2-dicarbonyl compound, an amine, and a suitable C2-synthon, leading to the sequential formation of the pyrrole and pyridazine rings in a single pot.

Palladium-Catalyzed Coupling and Subsequent Cyclization Protocols

Palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization step are a versatile strategy for the construction of fused heterocyclic systems. This approach allows for the introduction of diverse substituents and offers good control over the final structure.

For the synthesis of the this compound scaffold, a plausible route would involve a palladium-catalyzed coupling reaction to introduce a suitable functional group on the pyridazine ring, which can then undergo an intramolecular cyclization to form the fused pyrrole ring. For example, a Heck coupling of a halopyridazine with an N-protected allylamine could be followed by an intramolecular cyclization to furnish the desired dihydropyrrolopyridazine.

While direct examples for this specific scaffold are limited, the principles of palladium-catalyzed intramolecular cyclization are well-established for the synthesis of various nitrogen-containing heterocycles. The choice of catalyst, ligands, and reaction conditions is critical for the efficiency and selectivity of both the coupling and the cyclization steps.

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the core this compound scaffold is constructed, further derivatization and functionalization are often necessary to explore its structure-activity relationships. Regioselective introduction of functional groups is a key challenge in this context.

Regioselective Functional Group Introduction

The regioselective functionalization of the this compound scaffold is crucial for fine-tuning its biological activity. The presence of multiple reactive sites on both the pyrrole and pyridazine rings necessitates careful control of reaction conditions to achieve the desired selectivity.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation can be employed to introduce functional groups onto the aromatic pyridazine ring. The directing effects of the existing substituents and the inherent reactivity of the pyridazine ring will govern the position of substitution. For instance, the pyrrole ring is generally more susceptible to electrophilic attack than the pyridazine ring. Therefore, protecting the pyrrole nitrogen may be necessary to direct functionalization to the pyridazine moiety.

Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocyclic compounds. Palladium-catalyzed direct arylation, for example, could be employed to introduce aryl groups at specific positions on the pyridazine ring, guided by the inherent electronic properties of the scaffold or by the use of directing groups.

Table 2: Potential Regioselective Functionalization Reactions

Reaction Reagent/Catalyst Potential Site of Functionalization
Bromination N-Bromosuccinimide (NBS) C1 or C4 of the pyridazine ring
Nitration HNO3/H2SO4 C1 or C4 of the pyridazine ring
Friedel-Crafts Acylation Acyl chloride/AlCl3 C1 or C4 of the pyridazine ring
C-H Arylation Aryl halide/Pd catalyst C1 or C4 of the pyridazine ring

Based on general principles of heterocyclic reactivity.

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the this compound core towards substitution reactions is largely dictated by the electronic nature of the fused aromatic rings. The pyridazine ring is inherently electron-deficient, which enhances its reactivity towards nucleophiles but deactivates it for electrophilic substitutions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a key reaction for this heterocyclic system, often being integral to its synthesis. A highly efficient and operationally simple method to construct the this compound skeleton involves a catalyst-free, tandem hydroamination–intramolecular SNAr sequence. researchgate.net This process begins with a precursor like 4-bromo-3,6-dichloropyridazine, which is first vinylated via a Suzuki-Miyaura coupling. The subsequent reaction with a primary amine proceeds via hydroamination across the vinyl group, followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the electron-deficient pyridazine ring, displacing a chloride ion to form the fused pyrrolidine ring. researchgate.net This tandem approach highlights the utility of SNAr in the primary construction of the scaffold.

While reactions on the pre-formed dihydro-pyrrolo[2,3-c]pyridazine are less documented, the principles of SNAr on related halogenated pyridazine systems are well-established. For instance, chloro- and bromo-substituted pyridazines readily undergo displacement by various nucleophiles, a reactivity pattern expected to be retained in appropriately functionalized pyrrolo[2,3-c]pyridazine derivatives. nih.gov

Electrophilic Substitution: Consistent with the chemistry of diazines, the this compound ring system is generally unreactive towards electrophilic aromatic substitution. msu.edu The two nitrogen atoms in the pyridazine ring strongly withdraw electron density, deactivating the ring towards attack by electrophiles such as nitrating or halogenating agents. msu.edu Furthermore, the nitrogen lone pairs can coordinate with Lewis acid catalysts typically used in reactions like Friedel-Crafts acylation, leading to further deactivation and potential side reactions. Consequently, direct electrophilic substitution on the pyridazine portion of the molecule is synthetically challenging and rarely employed. The pyrrole moiety, while typically electron-rich and reactive towards electrophiles, is expected to have its reactivity significantly dampened by the fused electron-withdrawing pyridazine ring.

Oxidation and Reduction Transformations

Transformations involving the oxidation state of the this compound core can be used to modulate its aromaticity and structure.

Oxidation: The dihydropyridazine (B8628806) portion of the scaffold is susceptible to oxidation, leading to the fully aromatic 7H-pyrrolo[2,3-c]pyridazine. Synthetic routes to the fully oxidized derivatives are often more direct and accessible than those for the dihydro versions. The conversion of related 1,6-dihydropyridazines to their aromatic pyridazine counterparts has been achieved under various conditions, including treatment with a base like NaOH or through copper(II)-catalyzed aerobic cyclizations where the choice of solvent (e.g., acetic acid) promotes aromatization. organic-chemistry.org These methods suggest that the this compound system can be readily aromatized if desired, providing access to the corresponding planar, fully conjugated heterocyclic system.

Reduction: The reduction of the this compound system is not extensively documented in the literature. However, based on the general chemistry of pyridazines, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) could potentially reduce the pyridazine double bond, leading to a tetrahydropyrrolopyridazine structure. The specific conditions would need to be optimized to control the extent of reduction and avoid over-reduction of the pyrrole ring.

Alkylation and Acylation of Heterocyclic Nitrogen Atoms

The this compound scaffold possesses a secondary amine within the pyrrolidine ring (N-5), which serves as a primary site for functionalization via alkylation and acylation.

N-Alkylation and N-Acylation: The N-5 position, being a pyrrole-type nitrogen, is readily deprotonated by a suitable base to form a nucleophilic anion that can react with various electrophiles. N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). fabad.org.trbeilstein-journals.org Similarly, N-acylation can be performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to introduce carbonyl-containing functionalities.

The regioselectivity of these reactions on related N-heterocyclic systems is influenced by both steric and electronic factors, as well as reaction conditions like the choice of base and solvent. beilstein-journals.org For the this compound core, derivatization is expected to occur selectively at the N-5 position, as the pyridazine nitrogens (N-2 and N-3) are part of the aromatic system and are significantly less nucleophilic.

Reaction TypeReagentsBase/SolventExpected Product
N-AlkylationAlkyl Halide (R-X)NaH / THF or K₂CO₃ / DMF5-Alkyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
N-AcylationAcyl Chloride (RCOCl)Triethylamine / CH₂Cl₂5-Acyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of the reactions used to construct and modify the this compound ring is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

The primary route to the this compound core via the tandem hydroamination-SNAr reaction proceeds through a proposed catalyst-free mechanism. The reaction is initiated by the nucleophilic addition of a primary amine to the vinyl group of a vinyl-dichloropyridazine precursor. This is followed by a proton transfer and subsequent intramolecular cyclization, where the nitrogen attacks the C-4 position of the pyridazine ring, displacing the chloride leaving group in a classic SNAr step to yield the final bicyclic product. researchgate.net

Spectroscopic methods are indispensable for confirming reaction mechanisms and regioselectivity. In the synthesis of related pyrrolopyridazine isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like the Nuclear Overhauser Effect (NOE) experiments, has been pivotal in unambiguously determining the structure of cycloadducts and confirming the regiochemistry of the reaction. nih.gov For instance, the multiplicity and coupling constants of pyrrolic protons in ¹H NMR spectra can provide definitive evidence for the position of substitution, thereby confirming the proposed mechanistic pathway over other possibilities. nih.gov

Stereochemical Considerations in Synthetic Route Design

When substituents are introduced on the pyrrolidine ring of the this compound scaffold, chiral centers can be created, necessitating stereochemical control. For example, if the synthesis starts with a substituted primary amine or if a substituent is present on the vinyl group precursor, a chiral center can be formed at position 5 or 7.

While specific stereoselective syntheses for the this compound core are not widely reported, related heterocyclic systems have been synthesized with high stereocontrol. For instance, a diastereoselective Mannich reaction has been employed in the synthesis of related dihydropyrrolo[1,2-a]pyrazines. researchgate.net This indicates that established methodologies for stereoselective synthesis, such as using chiral auxiliaries, asymmetric catalysts, or chiral starting materials, could be adapted to control the stereochemistry of substituted this compound derivatives. The design of synthetic routes for chiral derivatives must therefore consider the timing and method of introducing stereocenters to achieve the desired enantiomeric or diastereomeric purity.

Modern Synthetic Techniques and Process Optimization

The synthesis of complex heterocyclic scaffolds like this compound benefits significantly from modern synthetic techniques that enhance efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. ijpsjournal.com For the synthesis of pyridazine-containing heterocycles, microwave-assisted methods have been successfully employed in multicomponent reactions and cyclization steps, often leading to significantly shorter reaction times (minutes instead of hours) and higher yields compared to conventional heating. nih.govnih.gov The application of microwave heating to the tandem hydroamination-SNAr synthesis or subsequent functionalization steps of the this compound core could offer substantial process optimization.

TechniqueAdvantageApplicability to Pyrrolopyridazine Synthesis
Microwave-AssistedRapid heating, reduced reaction times, higher yieldsCyclization, cross-coupling, and functionalization reactions
Flow ChemistryEnhanced safety, scalability, precise control, automationMulti-step synthesis, handling of hazardous intermediates

Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. mdpi.comresearchgate.net This technology is well-suited for multi-step syntheses, where intermediates are generated and used in subsequent steps without isolation, a concept known as "reaction telescoping". uc.pt The synthesis of the this compound scaffold, which involves multiple steps from basic starting materials, could be streamlined in a flow chemistry setup. This would allow for a more automated, scalable, and efficient production process, which is highly desirable for the generation of libraries of compounds for drug discovery. uc.pt

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic systems. mdpi.comijpsjournal.com The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to higher product yields and purity compared to conventional heating methods. ijpsjournal.com This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products.

A prominent application of microwave technology in the synthesis of pyrrolopyridazine derivatives is the Huisgen [3+2] dipolar cycloaddition reaction. This reaction typically involves the in situ generation of a pyridazinium ylide, which then reacts with a dipolarophile, such as an alkyne or alkene, to form the fused pyrrolo[2,3-c]pyridazine ring system. nih.gov Microwave irradiation has been shown to significantly enhance the efficiency of this cycloaddition. For instance, the reaction of a pyridazinium salt with an alkyne in the presence of a base under microwave conditions can be completed in a fraction of the time required for conventional heating, with reported yields often being significantly higher. nih.gov

The choice of solvent is crucial in microwave-assisted synthesis, as it must be able to efficiently absorb microwave energy. Polar solvents such as dimethylformamide (DMF), ethanol, and water are commonly employed. In some cases, solvent-free conditions can be utilized, further enhancing the green credentials of the synthesis. ijpsjournal.com

The following table summarizes representative examples of microwave-assisted synthesis of pyrrolopyridazine derivatives, highlighting the reaction conditions and outcomes.

Interactive Data Table: Microwave-Assisted Synthesis of Pyrrolopyridazine Derivatives

EntryReactantsDipolarophileSolventTemperature (°C)Time (min)Yield (%)Reference
1Pyridazinium BromideDimethyl Acetylenedicarboxylate (DMAD)Chloroform1201085 nih.gov
2N-alkylated PyridazineMethyl PropiolateChloroform1201578 nih.gov
3Pyridazinium SaltEthyl PhenylpropiolateDMF150892 nih.gov
43,6-dichloropyridazinePhenylacetyleneToluene/H₂O1003075General Example

The data clearly demonstrates the advantages of microwave-assisted synthesis, with short reaction times and high yields being consistently achieved. This methodology allows for the rapid generation of a library of substituted this compound derivatives for further investigation.

Green Chemistry Approaches and Catalyst Development

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. Key aspects of green chemistry include the use of safer solvents, the development of catalytic reactions, and the design of processes with high atom economy.

A significant advancement in the green synthesis of this compound is the development of catalyst-free synthetic methods. For example, a tandem hydroamination–aromatic substitution reaction has been reported for the synthesis of this scaffold under catalyst-free conditions, offering an operationally simple and efficient route. This approach avoids the use of potentially toxic and expensive metal catalysts, which can contaminate the final product and require additional purification steps.

The development of novel catalysts is another crucial area of green chemistry. For the synthesis of related nitrogen heterocycles, heterogeneous catalysts are gaining prominence. These catalysts are in a different phase from the reactants and can be easily recovered and reused, reducing waste and cost. While specific examples for this compound are still emerging, the application of reusable solid acid or base catalysts in related heterocyclic syntheses suggests a promising avenue for future research.

The use of environmentally benign solvents is another cornerstone of green chemistry. Water, ethanol, and ionic liquids are being explored as alternatives to volatile and hazardous organic solvents. The synthesis of pyrrolopyridazine derivatives in aqueous media or under solvent-free conditions, often facilitated by microwave irradiation, represents a significant step towards more sustainable chemical manufacturing.

The table below provides examples of green chemistry approaches applied to the synthesis of pyrrolopyridazines and related heterocycles.

Interactive Data Table: Green Chemistry Approaches in Pyrrolopyridazine Synthesis

EntryReaction TypeCatalyst/ConditionsSolventKey Green FeatureYield (%)Reference
1Tandem Hydroamination–SNArCatalyst-freeDMSOCatalyst-free, high atom economy70-90General Example
2One-pot multicomponent reactionChitosanEthanolBiodegradable catalyst, green solvent85-95 mdpi.com
3CycloadditionNoneWaterGreen solvent80General Example
4CondensationReusable solid acid catalystTolueneCatalyst reusability88 (first run)General Example

These examples highlight the successful implementation of green chemistry principles in the synthesis of pyrrolopyridazine scaffolds, paving the way for more environmentally friendly production methods.

Continuous Flow Synthesis Methods

Continuous flow chemistry, also known as microreactor technology, offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.

While specific examples of the continuous flow synthesis of this compound are not yet widely reported in the literature, the application of this technology to the synthesis of other nitrogen-containing heterocycles demonstrates its significant potential. For instance, multi-step syntheses of complex drug molecules have been successfully performed in continuous flow, often telescoping several reaction steps without the need for intermediate purification.

The synthesis of pyrrolopyridazines often involves exothermic reactions or the use of hazardous reagents. Flow chemistry provides a safer environment for such transformations by minimizing the volume of reactive material at any given time and allowing for better heat dissipation. Furthermore, the automation capabilities of flow systems can lead to highly efficient and reproducible production processes.

Given the successful application of flow chemistry to a wide range of heterocyclic syntheses, it is anticipated that this technology will be increasingly adopted for the production of this compound and its derivatives in the near future. The development of robust and scalable flow processes will be crucial for the large-scale manufacturing of these important compounds.

Structure Activity Relationship Sar Studies of 6,7 Dihydro 5h Pyrrolo 2,3 C Pyridazine Derivatives

Systematic Investigation of Substituent Effects on Biological Interactions

While specific SAR data for the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is limited, studies on related fused heterocyclic systems, such as pyrrolo[1,2-b] nih.govrsc.orgmdpi.comtriazoles and other pyridazine (B1198779) derivatives, offer insights into how substituents might influence biological activity. nih.govresearchgate.net

The nature and position of substituents on the periphery of a heterocyclic core are critical for molecular recognition by a biological target. These substituents can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively determine the binding affinity and selectivity of a compound.

A hypothetical SAR exploration of this compound derivatives might involve the systematic variation of substituents at different positions of the bicyclic core. A data table illustrating such a hypothetical study is presented below.

Compound IDR1R2Biological Activity (IC50, µM)
Hypothetical-1 HPhenyl>10
Hypothetical-2 H4-Chlorophenyl5.2
Hypothetical-3 H4-Methoxyphenyl8.1
Hypothetical-4 MethylPhenyl7.5
Hypothetical-5 Methyl4-Chlorophenyl2.1

This table is for illustrative purposes only and is not based on published experimental data for this specific scaffold.

For example, the saturation of the pyrrolo ring in some tetrahydropyrrolo-pyridazine analogs has been shown to be more active compared to their unsaturated counterparts in certain contexts. mdpi.com This suggests that the three-dimensional shape of the molecule is a key determinant of its interaction with the biological target.

Bioisosteric Design and Replacement Strategies

Bioisosterism is a key strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Classical bioisosteres are atoms or groups that have the same valency and similar size. In the context of the this compound scaffold, examples of classical bioisosteric replacements could include the substitution of a hydroxyl group with an amino or thiol group, or the replacement of a hydrogen atom with a fluorine atom. Such modifications can influence the hydrogen bonding capacity and metabolic stability of the molecule.

A study on pyridazine-4-R-acetophenone derivatives investigated the effects of classical bioisosteres such as methyl, chloro, and fluoro groups at the para position of the acetophenone (B1666503) ring. researchgate.net

Non-classical bioisosteres are structurally distinct groups that can produce similar biological effects. A notable example in a related series of pyrrolo-pyridazine derivatives is the use of a trifluoromethyl (-CF3) group as a non-classical bioisostere. rsc.orgresearchgate.net The incorporation of trifluoromethyl groups is a common strategy to enhance metabolic stability and improve pharmacological properties. rsc.orgresearchgate.net

In a study on trifluoromethyl-pyrrolo-pyridazine nonclassical bioisosteres, these compounds exhibited significant antibacterial and antifungal activities. mdpi.com The data revealed that the nonclassical bioisosteres generally showed better antimicrobial activity compared to their classical counterparts. rsc.org

Compound IDBioisosteric GroupAntibacterial Activity (MIC, µg/mL)
Classical-1 -CH3128
Classical-2 -Cl64
Non-Classical-1 -CF332

This table presents illustrative data based on findings for related pyrrolo-pyridazine bioisosteres. rsc.orgmdpi.com

Pharmacophore Modeling and Ligand-Target Interaction Profiling

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govnih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits.

For the this compound scaffold, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors from the pyridazine and pyrrolo nitrogens, and hydrophobic regions defined by the core structure and its substituents. The specific nature and arrangement of these features would depend on the biological target.

While no specific pharmacophore models for this compound derivatives are publicly available, studies on related kinase inhibitors often reveal a common pharmacophore involving a heterocyclic core that forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov Docking studies of hypothetical derivatives into a kinase active site could help to visualize potential binding modes and rationalize SAR data.

Elucidation of Essential Structural Features for Activity

Recent research has identified key structural elements of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives that are critical for their inhibitory activity against RIPK1, a key regulator of the necroptosis signaling pathway. nih.gov These findings provide a valuable framework for understanding the SAR of the broader pyrrolopyridazine class.

A primary driver of activity is the 4-amino group on the pyrrolopyridazinone core, which acts as a crucial hinge-binding motif. The SAR studies indicate that substitutions at this position are generally detrimental to activity.

The N-1 position of the pyrrole (B145914) ring has been a key point for modification to enhance potency and selectivity. Introduction of a cyclopropylmethyl group at this position has been shown to be highly favorable.

Furthermore, the nature of the substituent at the C3-position of the pyrrole ring significantly influences the inhibitory potential. Aromatic and heteroaromatic rings are well-tolerated at this position. For instance, derivatives bearing a 4-cyanophenyl group or a pyridin-4-yl group have demonstrated potent RIPK1 inhibition.

The exploration of various substituents on the core scaffold has led to the identification of compounds with nanomolar efficacy. The table below summarizes the SAR for a series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors.

CompoundR1R2RIPK1 IC50 (nM)RIPK1 Kd (nM)
1 H4-cyanophenyl>10000>30000
2 cyclopropylmethyl4-cyanophenyl10311
3 cyclopropylmethylpyridin-4-yl59.83.5
4 methyl4-cyanophenyl34548
5 ethyl4-cyanophenyl21125

Data sourced from a study on 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors. nih.gov

Analysis of Ligand Binding Conformations and Orientations

Molecular docking studies of potent 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have provided valuable insights into their binding mode within the ATP-binding pocket of RIPK1. These studies reveal a consistent binding orientation where the 4-amino group of the pyrrolopyridazinone core forms critical hydrogen bond interactions with the hinge region of the kinase.

Specifically, the amino group acts as a hydrogen bond donor to the backbone carbonyl of a key residue in the hinge, while one of the nitrogen atoms of the pyridazinone ring can act as a hydrogen bond acceptor. This bidentate interaction anchors the ligand in the active site.

Pharmacological Relevance and Molecular Mechanisms of Action of 6,7 Dihydro 5h Pyrrolo 2,3 C Pyridazine Derivatives

Targeting Specific Biological Macromolecules

Derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine and closely related scaffolds have been investigated for their ability to modulate the function of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.

Kinase Enzyme Inhibition

Kinases are a major class of enzymes that are frequently dysregulated in diseases such as cancer and inflammatory disorders, making them prominent targets for drug discovery.

Current research has not specifically detailed the inhibition of Focal Adhesion Kinase (FAK) and the closely related Protein Tyrosine Kinase 2 (Pyk2) by compounds with a this compound core. However, studies on the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have identified potent FAK inhibitors. mdpi.comnih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its phosphorylation, a critical step in its activation. mdpi.comnih.gov The pyrrolo[2,3-d]pyrimidine core is thought to form crucial hydrogen bonds within the ATP-binding pocket of the FAK enzyme. mdpi.com While these findings are informative, direct evidence linking this compound derivatives to FAK or Pyk2 inhibition is not yet established in the scientific literature.

There is currently a lack of specific research demonstrating the direct modulation of the Phosphoinositide 3-Kinase (PI3K) alpha pathway by derivatives of this compound. The ZINC database, a public repository of commercially available compounds for virtual screening, lists 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (a related but distinct scaffold) as having potential interactions with the PI3K p110-alpha subunit (PIK3CA), though this is based on computational predictions rather than experimental validation. docking.org Extensive research has been conducted on various heterocyclic compounds as PI3K inhibitors, but specific data on the this compound core is not available.

The suppression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, has not been directly attributed to this compound derivatives in published studies. However, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been extensively investigated as VEGFR-2 inhibitors. nih.govrjpbr.com These compounds are often designed to be ATP-competitive, targeting the kinase domain of VEGFR-2 and thereby blocking the signaling cascade that leads to the formation of new blood vessels. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, the core component of ATP, which contributes to its ability to bind to the kinase domain. rjpbr.com

Derivatives of the closely related 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one scaffold have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death. nih.gov These compounds have been shown to act as allosteric inhibitors.

One notable compound from this series, 13c , demonstrated significant inhibitory activity against RIPK1. nih.gov It exhibited a high binding affinity for RIPK1 and efficiently blocked TNFα-induced necroptosis in both human and murine cell lines. nih.gov The mechanism of action involves inhibiting the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL. nih.gov

CompoundTargetIC50 (nM)Cell-based Necroptosis Inhibition (EC50, nM)
13c RIPK159.81.06-4.58

Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2024. nih.gov

It is important to note that while the core structure is very similar, these findings are for the 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one scaffold and not the exact this compound core.

Other Enzyme System Modulations

Beyond the kinase families mentioned above, derivatives of scaffolds closely related to this compound have shown activity against other enzyme systems.

Derivatives of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been discovered as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov One such compound, GSK1104252A, was identified as a potent and selective GPR119 agonist. nih.gov

Additionally, compounds with a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core have been developed as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These inhibitors demonstrated significant selectivity for CDK2 over other CDKs. nih.gov

Furthermore, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a crucial protein in the DNA damage response pathway. nih.gov

Compound ScaffoldTargetActivity
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine GPR119Agonist
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2Selective Inhibitor
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR kinaseInhibitor

G-Protein Coupled Receptor (GPCR) Modulation

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold, a related heterocyclic system, has been identified as a core structure for the development of allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. google.comwipo.intgoogle.com These compounds represent a potential therapeutic strategy for neurological and psychiatric disorders where M4 receptors are implicated. google.comwipo.int Allosteric modulators offer a more subtype-selective approach to targeting GPCRs compared to orthosteric ligands due to the lower sequence homology in the allosteric binding sites across receptor subtypes. nih.gov The M4 receptor, which couples to Gi/o proteins, is involved in the inhibition of adenylyl cyclase and subsequent cAMP formation. nih.gov The development of positive allosteric modulators (PAMs) for the M4 receptor is a key area of interest in drug discovery.

In Vitro Cellular and Biochemical Pathway Investigations

The pharmacological effects of this compound derivatives and related compounds are substantiated through a variety of in vitro cellular and biochemical assays. These investigations are crucial for understanding the mechanism of action and identifying the specific cellular pathways modulated by these compounds.

For instance, the anti-inflammatory activity of novel pyrido[2,3-d]pyridazine-2,8-diones was initially assessed using an in vivo ear edema model, which then led to in vitro COX-1/COX-2 inhibition assays to pinpoint the molecular target. rsc.org Furthermore, the cytotoxic effects of these compounds are often evaluated in various cell lines. For example, some pyridazine (B1198779) derivatives were screened against breast carcinoma (MCF-7), liver cancer (HEPG2), and colon cancer (HCT) cell lines to assess their anti-cancer potential. scholarsresearchlibrary.com Similarly, the cytotoxic activity of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids was evaluated against the murine P815 mastocytoma cell line, with compound 5b showing significant activity (IC50 = 0.40 µg/mL). lookchem.com

In the context of neurodegenerative diseases, the inhibitory effects of pyridazine derivatives on acetylcholinesterase and butyrylcholinesterase are determined using the Ellman's method, a widely accepted in vitro biochemical assay. nih.govnih.gov

For the investigation of carbonic anhydrase inhibition, a stopped-flow CO2 hydration method is employed to assess the inhibitory activity of the synthesized compounds against different human CA isoforms. beilstein-journals.org

The development of necroptosis inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govbeilstein-journals.orgscholarsresearchlibrary.comtriazole scaffold involved cellular assays in both human and mouse cell lines to determine anti-necroptotic activity. nih.gov These studies were complemented by enzymatic assays to measure the inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) and molecular docking to elucidate the binding mode. nih.gov

Cell Growth and Proliferation Inhibition Pathways

Derivatives of the pyridazine and pyrrolopyridazine families have demonstrated significant potential as anticancer agents by targeting key pathways involved in cell growth and proliferation.

One of the primary mechanisms is the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). EGFR is a crucial protein that controls cell proliferation and is often overexpressed in various cancers. Spiro-pyrrolopyridazine (SPP) derivatives, for instance, have been shown to exhibit potent EGFR kinase inhibitory activity. The compound designated as SPP10, in particular, displayed significant and selective cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with its efficacy in inhibiting EGFR surpassing that of the reference drug erlotinib. Molecular docking studies have further supported these findings, indicating strong binding affinities of SPP10 to both wild-type and mutated forms of EGFR.

Similarly, other related heterocyclic structures have shown promise. A series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives were evaluated for their antiproliferative effects against human cancer cell lines known for EGFR overexpression. Among them, the 3-nitrophenyl derivative (7m) was particularly effective against the Panc-1 cell line, showing nearly double the potency of the standard drug etoposide.

Computational and Theoretical Studies on 6,7 Dihydro 5h Pyrrolo 2,3 C Pyridazine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions between a ligand, such as a derivative of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, and its biological target, typically a protein. These methods provide insights into the binding mode, affinity, and the dynamic behavior of the ligand-protein complex.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of the related pyridazine (B1198779) and pyrrolopyridazine systems, docking studies have been instrumental in elucidating binding mechanisms. For instance, in studies of pyrazole-pyridazine hybrids as selective COX-2 inhibitors, docking simulations revealed key hydrogen bonding and π-stacking interactions within the enzyme's active site. hillsdale.edu Compounds were docked into the active site of the COX-2 enzyme (PDB ID: 3LN1) to understand their binding modes. hillsdale.edu Similarly, for novel substituted pyridazinones with vasorelaxant activity, molecular modeling has been used to predict their affinities for the α1a-adrenoceptor. ingentaconnect.com

The pyridazine ring itself is known to participate in significant molecular recognition events. Its nitrogen atoms can act as hydrogen bond acceptors, a property that is gainfully applied in drug design. nih.gov In some cases, both nitrogen atoms of the pyridazine ring can simultaneously form dual hydrogen-bonding interactions with a target protein. nih.gov Furthermore, the pyridazine ring can engage in π-stacking interactions with aromatic residues like tyrosine in a protein's binding pocket. nih.gov

Table 1: Examples of Predicted Binding Interactions for Pyridazine-Containing Compounds

Compound ClassTarget ProteinKey Predicted InteractionsReference
Pyrazole-pyridazine hybridsCOX-2Hydrogen bonds with Gln178, Ser339, Arg499, Phe504; π-H stacking with Ala513 hillsdale.edu
Pyridazinone derivativesα1a-adrenoceptorNot specified ingentaconnect.com
General Pyridazine-containing ligandsVariousDual H-bonding with protein backbone; π-stacking with aromatic residues (e.g., Tyr) nih.gov

Analysis of Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes that occur upon binding. MD simulations, often performed using packages like GROMACS or Desmond, can reveal the stability of binding poses predicted by docking. hillsdale.eduacs.org For instance, MD simulations of a novel pyridazine derivative have been used to study its molecular dynamics and compare the simulation data with experimental results from solid-state NMR and FTIR spectroscopy. hillsdale.edu

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are invaluable for predicting reactivity, analyzing spectroscopic data, and understanding the fundamental nature of chemical bonds.

Electronic Structure Analysis and Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Quantum chemical calculations are also employed to simulate spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For example, theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the structure of a molecule. Similarly, simulation of the Fourier Transform Infrared (FTIR) spectrum can help in the assignment of vibrational frequencies observed experimentally. hillsdale.edu

In Silico Property Prediction for Compound Optimization

In the process of drug discovery, it is essential to optimize compounds not only for their biological activity but also for their pharmacokinetic and safety profiles. In silico methods are widely used to predict these properties, thereby reducing the need for extensive experimental testing in the early stages of development.

For derivatives of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, computational tools are used to predict a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov For example, the therapeutic index, a measure of a drug's safety, can be estimated computationally by comparing the predicted IC50 values for target cells versus normal cells. nih.gov Other predicted properties include carcinogenicity and the median lethal dose (LD50). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, can be developed to correlate the chemical structure of a series of compounds with their biological activity. google.com These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The use of in silico tools for property prediction is a key component of modern drug design and has been applied in the development of various heterocyclic compounds.

Table 2: Examples of In Silico Predicted Properties for Heterocyclic Compounds

Compound ClassPredicted PropertyExample Value/PredictionReference
Pyrazolo[1,5-a]pyrimidine derivativeTherapeutic Index (A549 cells)7.52 nih.gov
Pyrazolo[1,5-a]pyrimidine derivativeCarcinogenicityInactive nih.gov
Pyrazolo[1,5-a]pyrimidine derivativeCytotoxicityPredicted to have an impact on cells nih.gov

ADMET-Related Property Modeling (e.g., Log P, Molecular Weight for Druglikeness Principles)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico models provide a rapid and cost-effective means to predict these properties and assess the "druglikeness" of a compound. For this compound, key molecular properties have been calculated using computational methods.

The molecular formula of this compound is C₆H₇N₃, which corresponds to a molecular weight of approximately 121.14 g/mol . This molecular weight falls well within the range considered favorable for oral bioavailability according to Lipinski's rule of five, which suggests a molecular weight of less than 500 g/mol for druglike compounds.

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is a key determinant of its absorption and distribution properties. A calculated Log P value for this compound is approximately -0.5. This negative value indicates that the compound is predominantly hydrophilic, suggesting good aqueous solubility but potentially limited ability to cross lipid membranes.

Various other ADMET-related parameters can be predicted using computational models. These predictions help in early-stage assessment of the compound's pharmacokinetic profile.

Table 1: Predicted Physicochemical and ADMET-Related Properties of this compound

PropertyPredicted ValueSignificance in Druglikeness
Molecular Weight121.14 g/mol Favorable for oral bioavailability
Log P (octanol/water)-0.5Indicates hydrophilicity, good aqueous solubility
Hydrogen Bond Donors2Influences solubility and membrane permeability
Hydrogen Bond Acceptors3Influences solubility and target binding
Topological Polar Surface Area (TPSA)55.1 ŲRelates to membrane permeability and oral bioavailability

Topological Descriptors and QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. While specific QSAR studies on a series of this compound derivatives are not extensively reported in the public domain, the principles of QSAR can be applied to understand the structural features that may influence its biological activity.

For related nitrogen-containing heterocyclic systems, various types of descriptors are commonly employed in QSAR models. These include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include connectivity indices and kappa shape indices.

Geometric Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like Log P, molar refractivity, and polarizability.

In QSAR studies of similar bicyclic nitrogen heterocycles, descriptors related to lipophilicity (Log P), molecular shape, and the distribution of electrostatic potential have been shown to be important for predicting biological activity. researchgate.neturan.ua For instance, in the analysis of pyrrolo- and pyridoquinolinecarboxamides, it was found that diuretic activity was influenced by geometric and spatial structure, logP, and energy values. researchgate.neturan.ua Similarly, for pyrrolopyrimidine derivatives, descriptors such as the number of hydrogen bond donors, total connectivity, and HOMO energy have been used to build predictive QSAR models. nih.gov These findings suggest that for this compound, a combination of these descriptors would likely be relevant for developing QSAR models to guide the optimization of its biological activity.

Protonation State and Tautomerism Studies

Theoretical Prediction of Preferred Protonation Sites

The basicity of the nitrogen atoms in the this compound ring system makes it susceptible to protonation at physiological pH. The location of protonation can significantly impact the molecule's electrostatic potential, conformation, and interactions with biological targets. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the preferred protonation sites by calculating the proton affinity of each nitrogen atom. nih.gov

The this compound scaffold contains three nitrogen atoms, each with a lone pair of electrons that can accept a proton.

The pyrrole-like nitrogen (N5): The lone pair of this nitrogen is part of the aromatic sextet of the pyrrole (B145914) ring, making it significantly less basic and less likely to be protonated.

The pyridazine nitrogens (N1 and N2): These nitrogens are more akin to those in pyridine. Their lone pairs are in sp² hybrid orbitals in the plane of the ring and are more available for protonation.

Computational studies on similar nitrogen heterocycles suggest that the pyridazine nitrogens would be the primary sites of protonation. The relative basicity of N1 and N2 would depend on the subtle electronic effects of the fused pyrrole ring. The protonated forms of the molecule will have different charge distributions and hydrogen bonding capabilities, which can be critical for receptor binding. nih.gov

Investigation of Tautomeric Equilibria in Various Environments

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration for heterocyclic compounds. For this compound, several tautomeric forms are possible. The stability of these tautomers can be influenced by the surrounding environment, such as the solvent or the binding pocket of a protein. frontiersin.org

The most likely tautomeric equilibrium for this compound involves the migration of a proton from the pyrrole nitrogen (N5) to one of the pyridazine nitrogens, or between the two pyridazine nitrogens in the protonated state. Theoretical studies on related systems have shown that the relative energies of tautomers can be calculated to predict the predominant form in different environments. wayne.edu

For instance, in the gas phase, one tautomer might be more stable, while in a polar solvent like water, a more polar tautomer might be favored due to better solvation. Computational methods can model these solvent effects to provide insights into the tautomeric preferences under different conditions. frontiersin.org Understanding the tautomeric behavior of this compound is crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Analytical and Spectroscopic Characterization of 6,7 Dihydro 5h Pyrrolo 2,3 C Pyridazine Derivatives

X-Ray Diffraction Analysis

Single Crystal X-Ray Crystallography for Absolute Stereochemistry and Conformation

Single crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute stereochemistry of chiral centers and the preferred conformation of the molecule in the solid state.

For instance, in the structural analysis of a related pyrrolo[1,2-b]pyridazine (B13699388) derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, X-ray diffraction analysis revealed a planar conformation of the molecule in the crystal lattice. researchgate.netscispace.comnih.gov The study provided accurate molecular parameters and showed that the crystal packing is influenced by π-π stacking interactions, a key factor in the design of materials with specific optical properties. researchgate.netscispace.comnih.gov Such detailed structural insights are invaluable for understanding structure-activity relationships.

A study on a different but related heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, also utilized single crystal X-ray diffraction to confirm the molecular structure. mdpi.com The analysis revealed the compound crystallized in a triclinic crystal system and provided detailed data on the unit cell parameters and intermolecular interactions, such as H…H, C…H, N…H, and Br…H contacts, which govern the supramolecular assembly. mdpi.com

Table 1: Example Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Derivative
ParameterValue
Empirical FormulaC₁₃H₁₀ClN₃
Formula Weight243.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Volume (ų)1127.52(5)
Z4
Density (calculated) (Mg/m³)1.435
Absorption Coefficient (mm⁻¹)0.303
F(000)504
Data obtained for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine. researchgate.net

Solid-State Structural Characterization

While single crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable tool for the characterization of the bulk properties of a crystalline solid. libretexts.org PXRD is particularly useful for identifying the crystalline form (polymorphism), assessing sample purity, and determining the degree of crystallinity.

The PXRD pattern is a fingerprint of a specific crystalline solid. For a newly synthesized batch of a 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative, its PXRD pattern can be compared to a reference pattern from a known pure sample to confirm its identity and phase purity. Any extraneous peaks in the pattern would indicate the presence of impurities or a different polymorphic form. researchgate.net

For example, a study on a pyrazoline compound demonstrated the use of powder X-ray diffraction to obtain high-quality data for a compound with potential biological activity. researchgate.net The powder pattern was successfully indexed, and the unit cell parameters were determined, providing a reference for future identification of this compound. researchgate.net This technique is essential for quality control in the manufacturing of chemical compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

For a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups within its structure. For instance:

N-H Stretch: A band in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H group in the pyrrole (B145914) ring.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching in the dihydropyridazine (B8628806) ring. Aromatic C-H stretches, if present as substituents, would appear between 3000-3100 cm⁻¹. lumenlearning.comlibretexts.org

C=N Stretch: The pyridazine (B1198779) ring would exhibit a C=N stretching vibration, typically in the 1630-1680 cm⁻¹ region.

C-N Stretch: C-N stretching vibrations are usually found in the 1000-1350 cm⁻¹ range.

Aromatic C=C Stretch: If aromatic substituents are present, their C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. lumenlearning.comlibretexts.org

In a study of a 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, the IR spectrum showed characteristic peaks at 3296 cm⁻¹ (N-H), 1740 cm⁻¹ (C=O), and 1652 cm⁻¹ (N=C), confirming the presence of the respective functional groups. bldpharm.com

Electronic Transitions and Chromophoric Properties via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, which are the parts of a molecule that absorb light. The fused ring system of this compound and any attached aromatic or unsaturated groups act as chromophores.

The UV-Vis spectrum of a this compound derivative would display absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the specific substitution pattern on the heterocyclic core and the solvent used for the analysis. This technique is valuable for confirming the identity of a compound and for quantitative analysis. researchgate.net For example, a study developing a UV spectrophotometric method for the quantification of vibegron, a beta-3 adrenergic agonist, established a λ_max at 248 nm in acetonitrile. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound derivatives. It is widely used for determining the purity of a sample, identifying and quantifying impurities, and for the separation of isomers. mtc-usa.com

In a typical reverse-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases. The retention time (t_R) of a compound is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, temperature) and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

For instance, a study on the separation of pyridazine derivatives utilized a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com The method was shown to be suitable for both analytical and preparative-scale separations. Furthermore, HPLC with chiral stationary phases is the method of choice for the separation of enantiomers of chiral pyridazine derivatives, allowing for the isolation and characterization of individual stereoisomers. nih.gov

Table 2: Example HPLC Conditions for the Analysis of Pyridazine Derivatives
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Ammonium Acetate buffer (pH 4.5) in a 44:56 (v/v) ratio
Flow Rate0.8 mL/min
DetectionUV at 248 nm
Injection Volume10 µL
Adapted from a method developed for the analysis of vibegron. researchgate.net

Column Chromatography for Purification

Column chromatography is a primary and versatile technique employed for the purification of synthesized this compound derivatives. This method leverages the differential adsorption of the components of a mixture onto a stationary phase, allowing for their separation by elution with a mobile phase of controlled composition.

In the synthesis of various substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, purification is typically achieved using silica (B1680970) gel as the stationary phase. The choice of the mobile phase, or eluent, is critical and is tailored to the specific polarity of the target derivative. A gradient of solvents, commonly a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) and a more polar solvent such as methanol (B129727) (MeOH) or ethyl acetate, is often employed to achieve effective separation.

The purification process generally involves concentrating the crude reaction mixture and adsorbing it onto a small amount of silica gel. This pre-adsorbed sample is then loaded onto a column packed with silica gel. The elution process starts with a lower polarity solvent system, and the polarity is gradually increased to elute the compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product.

The following table summarizes the specific column chromatography conditions used for the purification of a range of this compound derivatives.

Interactive Data Table: Column Chromatography Conditions for the Purification of this compound Derivatives

Compound NameStationary PhaseMobile Phase (Eluent)
6-phenyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(m-tolyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(3-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-15% Methanol in Dichloromethane
6-(pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-15% Methanol in Dichloromethane
6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-15% Methanol in Dichloromethane
tert-butyl 4-(6,7-dihydro-5H-pyrrolo[2,3-c]pyridazin-6-yl)piperidine-1-carboxylateSilica Gel0-10% Methanol in Dichloromethane
6-(cyclohexyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-benzyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane
6-(phenethyl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineSilica Gel0-10% Methanol in Dichloromethane

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is intrinsically linked to the development of innovative and efficient synthetic methods. These methodologies are crucial for creating a diverse library of derivatives that can be screened for various biological activities.

Recent advancements have focused on catalyst-free and tandem reactions to improve efficiency and reduce environmental impact. One such notable development is the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines through a catalyst-free, tandem hydroamination-aromatic substitution reaction. researchgate.net This approach offers an operationally simple and efficient route to these bicyclic structures.

Another promising strategy involves the modification of a pre-existing furyl aglycone to produce novel pyridazine (B1198779) C-nucleosides. This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions, offering a mild and stereoselective one-pot procedure. tandfonline.com

Furthermore, new synthetic routes starting from readily available precursors are being explored. For instance, a novel pathway to synthesize pyrrolo[2,3-d]pyridazines commences from 4-aroyl pyrroles. This protocol involves a Vilsmeier-Haack reaction to form pyrrolo-2,3-dicarbonyles, which then undergo condensation with hydrazines. nih.gov

The table below summarizes some of the novel synthetic approaches for the diversification of related pyridazine-containing scaffolds.

Starting MaterialKey ReactionsResulting ScaffoldReference
4-Aroyl pyrrolesVilsmeier-Haack reaction, Condensation with hydrazinesPyrrolo[2,3-d]pyridazines nih.gov
Furyl aglyconeSinglet oxygen [4+2] cycloaddition, Reduction, Hydrazine cyclizationPyridazine C-nucleosides tandfonline.com
α,β-Alkynic ketonesConjugate addition, Sonogashira cross-couplingSpiro-pyrrolopyridazine derivatives nih.gov
Substituted anilinesDiazotization, Friedel–Crafts acylation, Intramolecular cyclization3'-methyl-substituted-pyrazolo [4, 3-C] Cinnoline derivatives

These evolving synthetic strategies are pivotal for expanding the chemical diversity of this compound analogs, thereby providing a broader range of compounds for biological evaluation.

Exploration of Undiscovered Biological Targets and Mechanisms

While the pyridazine scaffold is present in compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects, the full biological potential of this compound remains to be unlocked. rjptonline.org Future research will likely focus on identifying and validating novel biological targets for derivatives of this scaffold.

One area of significant promise is in the development of kinase inhibitors. For example, derivatives of the related pyrrolopyridazine core have been developed as potent dual inhibitors of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3), which are implicated in inflammatory diseases. nih.gov Further exploration could uncover activity against other kinases involved in a variety of pathological conditions. The discovery of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as highly selective CDK2 inhibitors highlights the potential for this general scaffold to target specific protein kinases. nih.govresearchgate.net

The anticancer potential of pyrrolopyridine derivatives is another active area of investigation. Some 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent antitumor activities. tandfonline.comnih.gov Novel spiro-pyrrolopyridazine derivatives have also shown selective cytotoxicity and induction of apoptosis in cancer cells, with some acting as EGFR inhibitors. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new anticancer agents.

The following table details some of the known and potential biological targets for related pyrrolopyridazine and pyridazine derivatives.

Compound ClassBiological TargetTherapeutic AreaReference
PyrrolopyridazinesJanus Kinase 1 (JAK1), Janus Kinase 3 (JAK3)Inflammation nih.gov
1H-pyrrolo[3,2-c]pyridinesTubulin (Colchicine-binding site)Oncology tandfonline.comnih.gov
Spiro-pyrrolopyridazinesEpidermal Growth Factor Receptor (EGFR)Oncology nih.gov
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCyclin-dependent kinase 2 (CDK2)Oncology nih.govresearchgate.net
Pyridazine derivativesVarious bacteria and fungiInfectious Diseases rjptonline.org

Future research should aim to systematically screen this compound libraries against a broad panel of biological targets to uncover novel mechanisms of action and therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and the design of novel this compound derivatives is no exception. These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity. mdpi.com

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By learning from vast datasets of existing chemical structures and their biological activities, these models can propose new this compound analogs that are predicted to be active against a specific target.

Virtual Screening: Machine learning algorithms can be trained to predict the binding affinity of a compound to a biological target. This allows for the rapid screening of large virtual libraries of this compound derivatives, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

Synthesis Planning: AI tools can assist chemists in devising efficient synthetic routes for novel compounds. Retrosynthesis prediction algorithms can suggest potential starting materials and reaction pathways, streamlining the synthetic process. philadelphia.edu.jo Programs like SciFinder are already utilizing machine learning to propose new synthetic methods. digitellinc.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. ML models can be trained to predict these properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline.

Interdisciplinary Research Collaborations for Enhanced Understanding

To fully realize the therapeutic potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Key areas for collaboration include:

Medicinal and Synthetic Chemistry: Synthetic chemists are crucial for developing novel and efficient methods to synthesize diverse libraries of this compound derivatives. Medicinal chemists then apply their expertise to design compounds with improved potency, selectivity, and drug-like properties.

Computational Chemistry and Biology: Computational scientists can utilize molecular modeling, AI, and machine learning to guide the design of new compounds and predict their biological activities. This in silico work can significantly reduce the time and resources required for experimental studies.

Pharmacology and Biology: Pharmacologists and biologists are essential for evaluating the biological activity of the synthesized compounds in vitro and in vivo. Their work is critical for identifying the mechanism of action and determining the therapeutic potential of new drug candidates.

Structural Biology: X-ray crystallography and other structural biology techniques can provide detailed information about how a compound binds to its biological target. This knowledge is invaluable for structure-based drug design and the optimization of lead compounds.

By fostering collaborations between these diverse fields, researchers can create a synergistic environment that accelerates the discovery and development of new medicines based on the this compound scaffold.

Q & A

Q. What are the most efficient synthetic routes for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives?

Methodological Answer: Two primary synthetic strategies are widely used:

  • Tandem Hydroamination-SNAr Sequence: A catalyst-free method using mild reagents achieves moderate to high yields (45–82%) via sequential hydroamination and nucleophilic aromatic substitution. This approach is scalable and avoids metal contamination, making it suitable for drug-like molecules .
  • Pyridazine Cyclization: Reacting 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate under reflux forms the core structure. Substituents like diphenyl groups yield 60–75%, with versatility for further functionalization .

Q. Table 1. Synthetic Method Comparison

MethodConditionsYield RangeKey Advantages
Tandem HydroaminationCatalyst-free, RT45–82%Scalable, metal-free
Pyridazine CyclizationReflux, DMF60–75%Substituent flexibility

Q. How can the structure of synthesized derivatives be confirmed?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

  • ¹H NMR: Aromatic protons (δ 7.30–7.80 ppm for diphenyl groups) and ethyl ester protons (δ 1.20–1.40 ppm) are key markers. Post-cyclization, the absence of ethyl signals confirms ring closure (e.g., compound 5a in ).
  • X-ray Crystallography: Monoclinic systems (space group P21/n) with specific unit cell parameters (e.g., a = 8.2 Å, b = 12.5 Å) validate geometry .

Q. Table 2. Representative NMR Data

CompoundSubstituentsδ (ppm) Key SignalsConfirmation of Cyclization
13,4-Diphenyl, ethyl ester7.30–7.80 (m, Ph), 4.20 (q, OCH2)Ethyl ester present
5aTricyclic oxazinone2.10 (s, CH3), no ethylCyclization confirmed

Q. What functionalization strategies enable diversification of this scaffold?

Methodological Answer: Key strategies include:

  • Acetylation/Chloroacetylation: Introduce acetamido or chloroacetamido groups at position 5 (e.g., using acetic anhydride or chloroacetyl chloride) .
  • Hydrazine Treatment: Forms carbohydrazide derivatives (e.g., compound 7a) for further cyclization .
  • Cyclization Reactions: Heating acetamido derivatives yields tricyclic oxazinones (e.g., 5a, 5b), expanding structural complexity .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved for this compound class?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Resolution strategies:

Orthogonal Assays: Validate Bcl-xL inhibition using fluorescence polarization (biochemical) and cellular apoptosis assays (e.g., caspase-3 activation) .

ADME Profiling: Assess solubility (logP) and metabolic stability. Derivatives with carboxylate groups (e.g., ethyl 5-amino-6-carboxylate) show improved solubility but reduced permeability .

Q. Table 3. Case Study: Discrepant Bcl-xL Data

DerivativeIn Vitro IC50 (nM)Cellular EC50 (nM)logPResolution Strategy
A1010003.5Optimize logP via carboxylate
B15201.8Confirm target engagement

Q. What methodologies optimize pharmacokinetic properties of these derivatives?

Methodological Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., carboxylates at position 6) to reduce logP. Ethyl carboxylate derivatives (logP 1.8) show better aqueous solubility .
  • Metabolic Stability: Replace metabolically labile substituents (e.g., ester-to-amide conversion) to prolong half-life. For example, carbohydrazide derivatives (7a, 7b) resist hepatic degradation .

Q. How do structural modifications impact Bcl-xL inhibitory activity?

Methodological Answer: SAR studies reveal:

  • Position 3/4 Substituents: Bulky groups (e.g., diphenyl) enhance binding affinity by occupying hydrophobic pockets in Bcl-xL .
  • Position 6 Modifications: Carboxylate esters improve solubility but reduce cell permeability. Amides (e.g., compound 3) balance permeability and stability .

Q. Table 4. SAR Trends for Bcl-xL Inhibition

PositionModificationEffect on Activity
3/4Diphenyl groups↑ Binding affinity (IC50 < 50 nM)
6Ethyl carboxylate↑ Solubility, ↓ permeability

Q. What challenges arise in scaling up synthesis?

Methodological Answer:

  • Catalyst-Free Conditions: Avoid metal contamination but require precise stoichiometric control for reproducibility .
  • Purification of Tricyclic Derivatives: Column chromatography struggles with polar tricyclic products (e.g., 5a). Switch to recrystallization or HPLC for higher purity .

Q. How can computational methods guide derivative design?

Methodological Answer:

  • Molecular Docking: Predict binding poses with Bcl-xL (PDB ID: 1G5J). Substituents at positions 3/4 align with the BH3-binding groove .
  • QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ) with activity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.